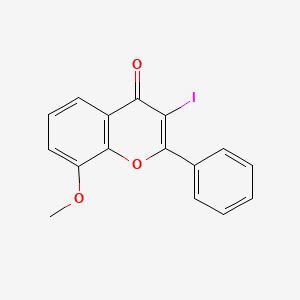

3-Iodo-8-methoxy-2-phenyl-chromen-4-one

Description

Significance of the Chromen-4-one Scaffold in Medicinal Chemistry Research

The chromen-4-one, or 4H-chromen-4-one, framework is a bicyclic heterocyclic system that is of considerable interest to medicinal chemists. It is widely recognized as a "privileged scaffold," a term used to describe molecular structures that are capable of binding to multiple biological targets with high affinity. This versatility makes the chromen-4-one nucleus a valuable building block in the design and synthesis of novel therapeutic agents.

This scaffold is a core component of many naturally occurring secondary metabolites, particularly in the plant kingdom, which have been utilized in traditional medicine for centuries. Modern research has identified that compounds based on this structure exhibit a wide spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. The rigid structure of the chromen-4-one system provides a fixed orientation for various substituents, allowing for precise structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.

Classification and Subclasses of Flavonoids, with a Focus on Flavones

Flavonoids are a large and diverse class of polyphenolic natural products characterized by a C6-C3-C6 diphenylpropane skeleton. They are broadly distributed in plants and are consumed as part of the human diet. Over 9,000 flavonoid compounds have been identified, and they are categorized into several subclasses based on the oxidation state and structural features of the central C-ring. scienceopen.com

The major subclasses of flavonoids are distinguished by variations in the heterocyclic C-ring. Flavones, the focus of this article, are a significant subclass characterized by a double bond between carbons 2 and 3 (C2-C3) and a ketone group at carbon 4 (C-4) of the C-ring. researchgate.net

| Flavonoid Subclass | Key Structural Features of the C-Ring |

| Flavones | Double bond between C2 and C3; Carbonyl group at C4. |

| Flavonols | Double bond between C2 and C3; Carbonyl group at C4; Hydroxyl group at C3. |

| Flavanones | Saturated C2-C3 bond; Carbonyl group at C4. |

| Flavanols (Catechins) | Saturated C2-C3 bond; Hydroxyl group at C3. |

| Isoflavones | Phenyl group attached at C3 instead of C2; Double bond between C2 and C3; Carbonyl group at C4. |

| Anthocyanidins | Flavylium ion core with positive charge; Multiple double bonds in the C-ring. |

Structural Elucidation and Core Architectural Features of 2-Phenylchromen-4-one (Flavone)

The parent compound of the flavone (B191248) subclass is 2-phenylchromen-4-one, commonly known as flavone. mdpi.comnih.gov Its structure consists of a chromen-4-one (benzopyran-4-one) core, which is a fusion of a benzene (B151609) ring (A-ring) and a pyranone ring (C-ring), with a phenyl group (B-ring) attached at the C2 position. mdpi.comspectrabase.com

The core architecture is defined by:

A-Ring: A benzene ring fused to the heterocyclic C-ring. Substitutions on this ring are numbered 5, 6, 7, and 8.

B-Ring: A phenyl substituent at the C2 position. Substitutions on this ring are numbered with primes (2', 3', 4', 5', 6').

C-Ring: A central pyranone ring containing the defining features of the flavone class: an oxygen atom, a carbonyl group at C4, and a C2-C3 double bond. researchgate.net

This arrangement results in a largely planar and rigid molecular structure, which is a key factor in its ability to interact with biological macromolecules.

Contextualizing Halogenated Flavones: The Role of Iodine Substitution

The introduction of halogen atoms into the flavone scaffold is a common strategy in medicinal chemistry to modulate the compound's physicochemical and biological properties. Halogenation can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins through halogen bonding.

Iodine, in particular, serves a dual purpose. Firstly, as the largest and most polarizable of the stable halogens, it can form strong halogen bonds and significantly alter the electronic nature of the molecule, which may lead to enhanced biological activity. Secondly, the carbon-iodine bond provides a highly valuable synthetic handle for further molecular elaboration. The iodine atom at position C3 is especially useful as it can be readily displaced or participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. mdpi.com This allows for the convenient synthesis of a diverse library of C3-functionalized flavones, which would be difficult to access through other synthetic routes.

Introduction to 3-Iodo-8-methoxy-2-phenyl-chromen-4-one as a Specific Research Compound

This compound is a specific, synthetically derived member of the flavone family. This compound integrates the core flavone structure with key substituents that are of interest in chemical and medicinal research. Its structure is precisely defined by the foundational 2-phenylchromen-4-one skeleton, which is modified with two specific functional groups that confer distinct properties.

| Component | Position | Description |

| Flavone Core | - | The fundamental 2-phenylchromen-4-one scaffold. |

| Iodo Group | C3 | An iodine atom attached to the third carbon of the C-ring. This group acts as a key reactive site for further synthetic transformations and can influence biological activity. researchgate.net |

| Methoxy (B1213986) Group | C8 | A -OCH3 group attached to the eighth carbon of the A-ring. Methoxy groups are known to modify a molecule's solubility, electronic properties, and metabolic profile. |

| Phenyl Group | C2 | The defining substituent of the flavone class, attached to the second carbon of the C-ring. |

Structure

3D Structure

Properties

Molecular Formula |

C16H11IO3 |

|---|---|

Molecular Weight |

378.16 g/mol |

IUPAC Name |

3-iodo-8-methoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C16H11IO3/c1-19-12-9-5-8-11-14(18)13(17)15(20-16(11)12)10-6-3-2-4-7-10/h2-9H,1H3 |

InChI Key |

MEDNZBIVWXESTI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C(C2=O)I)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Strategies for Chromen-4-one Core Structure Elaboration

The chromen-4-one, or flavone (B191248), scaffold is a prevalent structure in natural products, and numerous synthetic methods have been developed for its construction. nih.gov These methods often begin with precursors like 2'-hydroxyacetophenones and aromatic aldehydes, which are condensed to form 2'-hydroxychalcones. nih.gov The subsequent cyclization of these chalcone intermediates is a critical step in forming the heterocyclic C ring of the flavonoid structure. nih.govnih.gov

Oxidative cyclization of 2'-hydroxychalcones is a prominent and widely utilized route for the synthesis of flavones. nih.govchemijournal.com This transformation can be achieved using a variety of oxidizing agents and conditions. The general mechanism is thought to proceed via two main pathways: one involves an intramolecular oxo-Michael addition to form an enolate, which is then trapped and undergoes elimination to yield the flavone. chemijournal.com An alternative pathway suggests the initial isomerization of the chalcone to a flavanone, which is subsequently oxidized to the flavone. chemijournal.com

A classic and effective method employs a mixture of iodine (I₂) in dimethyl sulfoxide (DMSO). nih.govresearchgate.net The I₂-DMSO system is believed to facilitate the cyclization of 2'-hydroxychalcones to flavones effectively. chemijournal.com Other reagents such as hydrogen peroxide (H₂O₂) in an alkaline medium are also commonly used, a method known as the Algar–Flynn–Oyamada reaction. nih.govnih.gov This particular reaction often leads to the formation of 3-hydroxyflavones (flavonols). chemijournal.com However, modifications exist; for instance, using sodium perborate (SPB) can facilitate the oxidative cyclization of chalcones to flavones without the introduction of a hydroxyl group at the C-3 position. chemijournal.com

| Oxidant/Reagent | Substrate | Product | Yield (%) | Reference |

| SiO₂-I₂ (solvent-free) | 2'-hydroxychalcone | Flavone | 80 | chemijournal.com |

| H₂O₂/NaOH (aq.) | 2'-hydroxychalcone | 3-hydroxyflavone | 65 | chemijournal.com |

| Sodium Perborate (SPB) | 2'-hydroxychalcone | Flavone | 65 | chemijournal.com |

| I₂ in DMSO | 2'-hydroxychalcone | Flavone | High | nih.gov |

Transition-metal catalysis offers powerful and versatile methods for constructing the chromone (B188151) core, often with high efficiency and selectivity. mdpi.com Palladium and copper catalysts are particularly prevalent in these synthetic strategies.

Palladium-catalyzed reactions provide several routes to flavones. One notable method is the cyclocarbonylation of o-iodophenols with terminal acetylenes under atmospheric carbon monoxide (CO) pressure. acs.orgorganic-chemistry.org This approach efficiently yields a variety of chromone derivatives. acs.org Another strategy involves the palladium(II)-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones. rsc.org Depending on the specific oxidants and additives used, this method can be directed to produce either flavones or flavanones from a common intermediate, showcasing its versatility. rsc.org The mechanism can involve an initial Pd(II)-catalyzed dehydrogenation to form a 2'-hydroxychalcone intermediate, which then undergoes further cyclization. rsc.org

Copper-catalyzed methods also provide an efficient pathway. For instance, a cascade oxa-Michael-oxidation of chalcones using a copper(I) iodide (CuI) catalyst in an ionic liquid medium can produce flavones in high yields under mild conditions. nih.govnih.gov Microwave-assisted synthesis using copper chloride as a catalyst has also been reported for the synthesis of flavones. orientjchem.org

| Catalyst System | Reactants | Product | Key Features | Reference |

| Pd(OAc)₂ / Ligand-free | o-Iodophenol, Terminal Acetylene, CO | 2-Substituted Chromone | High efficiency, atmospheric CO pressure | acs.org |

| Pd(II) / O₂ or Cu(OAc)₂ | 2'-Hydroxydihydrochalcone | Flavone or Flavanone | Divergent synthesis, atom-economic | rsc.org |

| CuI / [bmim][NTf₂] | 2'-Hydroxychalcone | Flavone | Mild conditions, high yields | nih.govnih.gov |

| Pd(PPh₃)₄ | 3-Alkynyl Chromone, Aryl Iodide | 4H-Furo[3,2-c]chromene | Tandem cyclization/cross-coupling | acs.org |

Base-mediated cyclization represents another important strategy for synthesizing the chromen-4-one framework. These reactions often involve the intramolecular condensation of suitably functionalized precursors. For instance, the synthesis of chroman-4-one derivatives can be achieved through a base-mediated aldol condensation under microwave irradiation. acs.org

Cascade reactions, which involve two or more transformations in a single synthetic operation, provide an efficient route to complex molecules from simple starting materials. nih.gov The synthesis of 4H-chromene derivatives can be accomplished via a cesium carbonate-mediated reaction between 2-bromoallyl sulfones and ortho-hydroxychalcones. nih.gov This reaction proceeds through a sequence involving dehydrobromination to form an allenyl sulfone, followed by a Michael addition of the phenoxide and subsequent cyclization. nih.gov Such cascade approaches are valued for their efficiency and ability to build molecular complexity rapidly. nih.gov

Molecular iodine and hypervalent iodine reagents are effective promoters for the electrophilic cyclization of 2'-hydroxychalcones to form the flavone core. nih.gov The use of catalytic iodine under solvent-free conditions at elevated temperatures can drive the oxidative cyclization of 2-hydroxychalcones. scispace.com This method is often considered a green alternative due to the absence of solvent.

Hypervalent iodine reagents, such as phenyliodinium acetate (PIDA), have also been reported for the synthesis of flavones from chalcones. nih.gov These reagents act as powerful oxidants to facilitate the cyclization process. Iodine can also promote Michael additions followed by cyclization, for example, in the reaction of 4-hydroxycoumarins with chalcones to produce pyranocoumarin derivatives. tandfonline.com In this mechanism, molecular iodine is thought to activate the chalcone for the initial Michael addition, which is followed by an intramolecular cyclization to yield the final product. tandfonline.com The iodine-mediated cyclization of 2'-OH-chalcones is a popular and frequently studied method for flavone synthesis. researchgate.netelsevierpure.com

Targeted Iodination Strategies for Chromen-4-ones and Flavones

Once the 8-methoxy-2-phenyl-chromen-4-one core is synthesized, the next crucial step is the introduction of an iodine atom at the C-3 position. This requires a targeted iodination reaction that is selective for the C-3 position over other possible sites on the flavone skeleton, such as the A or B rings.

The direct iodination of the flavone nucleus can be achieved using various iodinating agents. The reactivity of the different positions on the flavone skeleton towards electrophilic substitution dictates the regioselectivity of the reaction. The C-3 position, being part of an enone system, is susceptible to certain types of electrophilic attack or radical addition.

A common and effective reagent for the regioselective iodination of flavonoids is N-Iodosuccinimide (NIS). researchgate.net The reaction conditions can be tuned to favor iodination at specific positions. For instance, the protection pattern of hydroxyl groups on the A-ring can direct iodination to either the C-6 or C-8 positions. researchgate.net However, for iodination at the C-3 position, different conditions are required. The synthesis of 3-haloflavones can be achieved by reacting the parent flavone with reagents like tetra-alkylammonium bromide in the presence of (diacetoxyiodo)benzene. semanticscholar.org While this specific example is for bromination, similar systems can be adapted for iodination. The in-situ formation of a 3-iodochromone intermediate has been proposed in tandem reactions, indicating that direct iodination at this position is feasible. researchgate.net

Other iodinating systems include benzyltrimethylammonium dichloroiodate, which has been used for the regioselective iodination of the A-ring of flavones. researchgate.net The synthesis of 3-iodochromone itself is a key step in various palladium-catalyzed reactions, where it serves as a substrate for further functionalization, such as aminocarbonylation. nih.gov This indicates that methods for the selective synthesis of 3-iodochromones are established and crucial for creating derivatives like 3-Iodo-8-methoxy-2-phenyl-chromen-4-one.

| Iodinating System | Substrate | Product | Key Features | Reference |

| N-Iodosuccinimide (NIS) in DMF | Alkylated Flavonoids | C-6 or C-8 Iodo Flavonoid | Regioselectivity depends on protecting groups | researchgate.net |

| R₄NBr / PhI(OAc)₂ | Flavone | 3-Bromoflavone | Mild conditions for C-3 halogenation | semanticscholar.org |

| Benzyltrimethylammonium dichloroiodate | 5,7-Dioxygenated Flavones | 6-Iodoflavone | Regioselective for A-ring | researchgate.net |

Heterocyclization of β-Ketoenamines to Form 3-Iodochromones

A key strategy for the synthesis of 3-iodochromones involves the heterocyclization of β-ketoenamines. This method provides a direct route to the iodinated chromone core. The reaction proceeds by treating a β-ketoenamine, derived from a substituted 2-hydroxyacetophenone, with an iodinating agent. This process facilitates the cyclization and concurrent introduction of iodine at the 3-position of the chromen-4-one ring system. For instance, 3-iodo-2-phenylchromen-4-one can be synthesized from the corresponding β-ketoenamine with a reported yield of 65%. researchgate.net

The general transformation can be represented as follows:

Table 1: Synthesis of 2-Substituted 3-Iodo-4H-chromen-4-ones via Heterocyclization of β-Ketoenamines

| Entry | R Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 1 | Phenyl | 65 | 120-121 |

| 2 | Furyl | - | - |

Data derived from a study on the synthesis of 3-iodochromones. researchgate.net

Strategies for Introducing Methoxy (B1213986) Substituents at the 8-Position

The introduction of a methoxy group at the 8-position of the chromen-4-one scaffold is a critical step in the synthesis of the target compound. This is typically achieved through the etherification of a precursor containing a hydroxyl group at the corresponding position.

Standard etherification methods, such as the Williamson ether synthesis, are commonly employed to introduce methoxy groups onto phenolic substrates. This involves the deprotonation of a hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkylating agent, such as methyl iodide or dimethyl sulfate. The choice of base and solvent is crucial to ensure efficient reaction and minimize side products.

Achieving positional control to selectively introduce a methoxy group at the 8-position of the chromen-4-one ring depends on the availability of the appropriately substituted starting materials. The synthesis would typically begin with a 2-hydroxyacetophenone derivative that already contains a methoxy group at the desired position (e.g., 2-hydroxy-3-methoxyacetophenone for the eventual 8-methoxy substitution pattern after cyclization). The directing effects of existing substituents on the aromatic ring of the precursor play a significant role in the initial synthesis of the substituted acetophenone, thereby ensuring the methoxy group is in the correct location prior to the formation of the chromen-4-one ring. The synthesis of various methoxy-substituted benzophenanthridinone derivatives has highlighted the influence of the position of methoxy groups on the synthetic route and the potential for steric hindrance to affect cyclization reactions. nih.gov

Methodologies for Installing the 2-Phenyl Moiety

The 2-phenyl group is a defining feature of the target molecule and can be introduced through several reliable synthetic strategies, including palladium-catalyzed cross-coupling reactions and classical condensation-cyclization sequences.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. The Suzuki and Stille reactions are particularly well-suited for introducing the 2-phenyl group onto the chromen-4-one scaffold.

The Suzuki coupling involves the reaction of an organoboron compound, such as a phenylboronic acid, with an organohalide or triflate in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orgudel.edulibretexts.org For the synthesis of 2-phenyl-chromen-4-ones, this would typically involve a 2-halochromen-4-one or a 2-triflyloxy-chromen-4-one as the electrophilic partner. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. udel.edulibretexts.org

Table 2: Typical Conditions for Suzuki Cross-Coupling Reactions

| Component | Example Reagents/Conditions |

|---|---|

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PCy₃ |

| Organoboron Reagent | Phenylboronic acid |

| Base | Na₂CO₃, K₂CO₃, KF |

| Solvent | Toluene, DMF, Aqueous mixtures |

Information compiled from general literature on Suzuki coupling. wikipedia.orgorganic-chemistry.orgudel.edu

The Stille coupling utilizes an organotin reagent (organostannane) as the nucleophilic partner to couple with an organohalide or triflate, also catalyzed by a palladium complex. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com Organostannanes are stable to air and moisture, making them convenient to handle. nrochemistry.comwikipedia.orgjk-sci.com However, the toxicity of tin compounds is a notable drawback. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com The mechanism involves oxidative addition, transmetalation, and reductive elimination. nrochemistry.comwikipedia.org

Table 3: Key Features of the Stille Reaction

| Feature | Description |

|---|---|

| Catalyst | Palladium(0) complexes (e.g., Pd(PPh₃)₄) |

| Organotin Reagent | Phenyltrimethylstannane, Phenyltributylstannane |

| Advantages | Tolerance of various functional groups, stability of reagents |

| Disadvantages | Toxicity of tin compounds, difficulty in removing tin byproducts |

Information compiled from general literature on the Stille reaction. nrochemistry.comwikipedia.orgorganic-chemistry.orgjk-sci.com

A classical and widely used approach to synthesize 2-phenyl-chromen-4-ones (flavones) is through the condensation of a 2-hydroxyacetophenone with a benzaldehyde derivative, followed by cyclization of the resulting chalcone intermediate. researchgate.netbiomedres.usorientjchem.org This method, often referred to as the Claisen-Schmidt condensation, forms a 2'-hydroxychalcone which can then undergo oxidative cyclization to yield the flavone. researchgate.netorientjchem.org Various reagents can be used to effect this cyclization, including acids or iodine in DMSO. researchgate.netorientjchem.org

Another established method is the Allan-Robinson reaction, which involves the reaction of an o-hydroxyaryl ketone with an aromatic anhydride to form the flavone. biomedres.us The Baker-Venkataraman rearrangement is also a key transformation, where a 2-acyloxyphenone is rearranged to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to the chromone.

These condensation and cyclization strategies offer a direct route to the 2-phenyl-chromen-4-one core, with the substituents on the phenyl ring being determined by the choice of the starting benzaldehyde or its equivalent.

Comprehensive Synthetic Pathway for this compound

The synthesis of the target compound, this compound, can be achieved through a multi-step sequence starting from commercially available precursors. A logical and efficient approach involves the initial construction of the 8-methoxyflavone core, followed by regioselective iodination at the C-3 position. The Baker-Venkataraman rearrangement provides a classic and reliable method for constructing the flavone core from a suitably substituted 2'-hydroxyacetophenone.

Step 1: Synthesis of 2'-Hydroxy-3'-methoxyacetophenone (3)

The synthesis commences with the selective methylation of 2',3'-dihydroxyacetophenone (1). Treatment of the diol with a suitable methylating agent, such as dimethyl sulfate, in the presence of a mild base like potassium carbonate allows for the preferential methylation of the less sterically hindered 3'-hydroxyl group to yield 2'-hydroxy-3'-methoxyacetophenone (3). An alternative starting material, 2-methoxyphenol (guaiacol, 2), can undergo a Fries rearrangement of its acetylated derivative to produce the desired acetophenone, although this may lead to isomeric mixtures requiring separation.

Step 2: Benzoylation of 2'-Hydroxy-3'-methoxyacetophenone (3)

The phenolic hydroxyl group of 2'-hydroxy-3'-methoxyacetophenone (3) is then acylated using benzoyl chloride in the presence of a base such as pyridine. This reaction affords the ester intermediate, 2-acetyl-6-methoxyphenyl benzoate (4).

Step 3: Baker-Venkataraman Rearrangement

The cornerstone of this synthetic route is the Baker-Venkataraman rearrangement. chemistry-reaction.comwikipedia.org The ester (4) is treated with a strong base, such as potassium hydroxide or sodium hydride, to promote an intramolecular acyl migration. The base abstracts an alpha-proton from the acetophenone moiety, generating an enolate which then attacks the benzoyl carbonyl group. Subsequent rearrangement yields the 1,3-diketone intermediate, 1-(2-hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione (5).

Step 4: Acid-Catalyzed Cyclization to form 8-Methoxy-2-phenyl-chromen-4-one (6)

The 1,3-diketone (5) readily undergoes acid-catalyzed cyclization. Treatment with an acid, such as sulfuric acid in acetic acid, promotes the intramolecular condensation between the phenolic hydroxyl group and one of the ketone carbonyls, followed by dehydration, to form the stable pyranone ring of 8-methoxy-2-phenyl-chromen-4-one (6), also known as 8-methoxyflavone.

Step 5: Iodination of 8-Methoxy-2-phenyl-chromen-4-one (6)

The final step is the regioselective iodination of the 8-methoxyflavone (6) at the C-3 position. This is effectively achieved using an electrophilic iodinating agent. N-Iodosuccinimide (NIS) is a particularly suitable reagent for this transformation, often used in a solvent like acetonitrile or dimethylformamide (DMF). researchgate.netorganic-chemistry.org The reaction proceeds under neutral or mildly acidic conditions to afford the target compound, this compound (7). researchgate.net

The complete synthetic pathway is summarized in the scheme below:

Scheme 1: Synthetic Pathway to this compound

An alternative, more direct route to the flavone core (6) involves the Claisen-Schmidt condensation between 2'-hydroxy-3'-methoxyacetophenone (3) and benzaldehyde. gordon.eduwikipedia.org This base-catalyzed reaction forms the corresponding 2'-hydroxychalcone, which can then be subjected to oxidative cyclization using molecular iodine in a solvent like DMSO to yield 8-methoxyflavone (6). chemijournal.comresearchgate.net This method avoids the separate acylation and rearrangement steps but requires careful control of the cyclization conditions to favor flavone formation.

Interactive Data Table: Summary of Synthetic Steps

| Step | Starting Material | Reagents and Conditions | Product | Key Transformation |

| 1 | 2',3'-Dihydroxyacetophenone | (CH₃)₂SO₄, K₂CO₃, Acetone | 2'-Hydroxy-3'-methoxyacetophenone | Selective O-methylation |

| 2 | 2'-Hydroxy-3'-methoxyacetophenone | Benzoyl chloride, Pyridine | 2-Acetyl-6-methoxyphenyl benzoate | Benzoylation |

| 3 | 2-Acetyl-6-methoxyphenyl benzoate | KOH, Pyridine | 1-(2-Hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione | Baker-Venkataraman Rearrangement |

| 4 | 1-(2-Hydroxy-3-methoxyphenyl)-3-phenylpropane-1,3-dione | H₂SO₄, Acetic acid | 8-Methoxy-2-phenyl-chromen-4-one | Intramolecular Cyclization/Dehydration |

| 5 | 8-Methoxy-2-phenyl-chromen-4-one | N-Iodosuccinimide (NIS), ACN | This compound | Electrophilic Iodination |

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H and ¹³C NMR spectra of 3-Iodo-8-methoxy-2-phenyl-chromen-4-one are predicted to show characteristic signals corresponding to its flavonoid backbone, influenced by the specific substituents at the C2, C3, and C8 positions. The iodine atom at C3 is expected to exert a significant anisotropic effect, while the electron-donating methoxy (B1213986) group at C8 influences the chemical shifts of the A-ring protons.

¹H NMR: The proton spectrum would display signals for the A-ring, the B-ring, and the methoxy group. The protons of the C2-phenyl group (B-ring) typically appear as multiplets in the aromatic region. ctu.edu.vn The protons on the A-ring (H-5, H-6, H-7) would show a distinct coupling pattern. The methoxy group protons are expected to appear as a sharp singlet in the upfield region, typically around δ 3.9 ppm. ctu.edu.vn

¹³C NMR: The carbon spectrum provides information on all carbon atoms in the molecule. scispace.com The carbonyl carbon (C4) is the most deshielded, appearing far downfield (around δ 172-182 ppm). analis.com.myctu.edu.vn The presence of the iodine atom at C3 would cause a significant upfield shift for the C3 signal (around δ 86-90 ppm) compared to a non-substituted flavone (B191248). mdpi.com The carbons of the A and B rings and the methoxy carbon would resonate at characteristic chemical shifts, which are crucial for confirming the substitution pattern. ctu.edu.vnpsu.edu

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on data from analogous compounds. Actual experimental values may vary.

| Position | Predicted ¹³C Chemical Shift (δ, ppm) | Predicted ¹H Chemical Shift (δ, ppm) |

| 2 | ~158.3 | - |

| 3 | ~86.6 | - |

| 4 | ~171.8 | - |

| 4a | ~120.0 | - |

| 5 | ~127.0 | ~7.9 (dd) |

| 6 | ~125.0 | ~7.4 (t) |

| 7 | ~115.0 | ~7.1 (dd) |

| 8 | ~154.7 | - |

| 8a | ~147.9 | - |

| 1' | ~131.0 | - |

| 2', 6' | ~128.5 | ~7.9 (m) |

| 3', 5' | ~129.0 | ~7.5 (m) |

| 4' | ~131.5 | ~7.5 (m) |

| 8-OCH₃ | ~56.6 | ~3.9 (s) |

2D NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei. analis.com.mymdpi.com

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. analis.com.my For this compound, COSY would show correlations between the adjacent aromatic protons on the A-ring (H-5, H-6, and H-7) and within the B-ring (H-2'/6', H-3'/5', and H-4'), confirming their spin systems. nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum/Single Quantum Coherence): These experiments correlate protons directly to the carbons they are attached to (¹JCH). analis.com.my This technique is fundamental for assigning the signals of all protonated carbons in the molecule by linking the already assigned proton signals to their corresponding carbon atoms. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structure elucidation, as it shows long-range correlations (typically 2-3 bonds) between protons and carbons (²JCH, ³JCH). nih.gov Key HMBC correlations for this molecule would include:

The methoxy protons (8-OCH₃) correlating to the C8 carbon. nih.gov

Protons of the B-ring (H-2'/6') correlating to C2. youtube.com

The A-ring protons (e.g., H-5) showing correlations to quaternary carbons like C4, C4a, and C8a, which is crucial for confirming the core structure. nih.gov

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are physically close to each other, irrespective of their bonding connectivity. columbia.edu They are particularly useful for determining stereochemistry and conformation. columbia.eduhuji.ac.il For this compound, a key spatial relationship that could be observed is the correlation between the ortho-protons of the C2-phenyl ring (H-2'/6') and the H-5 proton of the A-ring. This would provide information about the rotational orientation (dihedral angle) of the phenyl ring relative to the chromenone plane. huji.ac.il

For complex flavonoid structures where signal overlap or ambiguity exists, advanced NMR methods are employed. The integration of experimental NMR data with computational methods, such as Density Functional Theory (DFT), has become a powerful strategy. researchgate.net DFT calculations can predict ¹H and ¹³C chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra and confirming proposed structures. researchgate.net Furthermore, specialized pulse sequences and techniques can be used to measure specific coupling constants or to resolve overlapping multiplets, providing deeper structural insights. diva-portal.org For molecules that may exist in different conformational states, advanced NOE techniques like quantitative NOE measurements can provide precise interproton distances, helping to define the solution-state conformation. diva-portal.org

X-ray Crystallography for Absolute Structure and Conformational Analysis

A single-crystal X-ray diffraction study of this compound would reveal several key structural features. The chromen-4-one core is expected to be largely planar. A critical parameter is the dihedral angle between this planar core and the C2-phenyl ring, which is influenced by the substituents and crystal packing forces. mdpi.com

The packing of molecules in the crystal lattice is governed by a variety of intermolecular forces. researchgate.net Molecules are likely to arrange in patterns that maximize favorable interactions, such as stacking of the aromatic rings and the formation of hydrogen-bonded networks. iucr.org

Expected Crystallographic Parameters for this compound Note: Data is hypothetical and based on typical values for similar flavonoid structures.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 12 |

| c (Å) | 18 - 25 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 or 8 |

| Dihedral Angle (Chromone/Phenyl) | 10° - 40° |

The crystal structure is stabilized by a network of non-covalent interactions that dictate the supramolecular architecture. iucr.orgrsc.org

Intramolecular Interactions: The conformation of the molecule is influenced by internal steric and electronic factors. There may be short contacts between atoms that stabilize a particular rotational conformation of the phenyl ring or the methoxy group.

Intermolecular Interactions: The arrangement of molecules within the crystal is driven by several key interactions:

Hydrogen Bonding: While lacking strong hydrogen bond donors like hydroxyl groups, weak C-H···O hydrogen bonds involving the carbonyl oxygen (O4) and methoxy oxygen as acceptors are expected to play a significant role in linking molecules together. mdpi.comnih.gov

π-π Stacking: The planar aromatic rings of the chromenone system and the phenyl group are prone to engage in π-π stacking interactions, where parallel rings are offset from one another. researchgate.netnih.gov These interactions are a major contributor to the cohesive energy of the crystal. researchgate.net

Halogen Bonding: A particularly important interaction for this molecule is halogen bonding. The iodine atom at the C3 position possesses a region of positive electrostatic potential (a σ-hole) which can act as a Lewis acid, forming a favorable interaction with a Lewis base, such as the carbonyl oxygen of a neighboring molecule (C-I···O). rsc.orgacs.org This directional interaction can be a strong determinant of the crystal packing arrangement. acs.org Other weak interactions, such as H···I and I···I contacts, may also be present. researchgate.net

Insights into Planar Configurations and Dimeric Arrangements

Crystallographic analysis of flavonoid derivatives, the class to which this compound belongs, consistently reveals a high degree of planarity in the core chromen-4-one ring system. nih.govresearchgate.net This planarity is a consequence of the sp² hybridization of the constituent atoms and the extensive π-electron delocalization across the fused ring structure. The phenyl ring at the 2-position, however, is often twisted at a slight angle relative to the chromenone skeleton. nih.govresearchgate.net

In the solid state, these molecules frequently organize into ordered supramolecular structures, notably forming dimeric arrangements. nih.gov These dimers are typically stabilized by a network of weak intermolecular forces. Centrosymmetric dimers can be formed through pairs of C–H⋯O hydrogen bonds, creating stable ring motifs. researchgate.netnih.gov Additionally, π–π stacking interactions between the aromatic rings of adjacent molecules contribute significantly to the crystal packing, often with centroid-centroid distances in the range of 3.6 to 3.8 Å. researchgate.netnih.gov For this compound, the iodine and methoxy substituents would be expected to participate in these intermolecular interactions, further influencing the specific packing arrangement and stability of the crystal lattice.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous characterization of organic compounds, providing precise mass measurements that lead to the determination of elemental formulas and structural insights through fragmentation analysis. colorado.edu

HRMS provides the exact mass of a molecule with high accuracy, typically to within 5 parts per million (ppm), which allows for the confident determination of its elemental composition. For this compound, the molecular formula is C₁₆H₁₁IO₃. The theoretical monoisotopic mass, calculated from the most abundant isotopes of each element (¹²C, ¹H, ¹²⁷I, ¹⁶O), can be compared to the experimentally measured mass to confirm the formula.

Isotopic profiling serves as a secondary confirmation of the elemental formula. The mass spectrum exhibits a characteristic pattern of peaks corresponding to the molecular ion (M) and ions containing heavier isotopes (M+1, M+2, etc.). The relative abundance of these isotopic peaks is determined by the natural abundance of isotopes like ¹³C and ¹⁸O. By comparing the experimentally observed isotopic distribution with the theoretically predicted pattern, the elemental composition can be verified with a high degree of certainty. nih.gov

Table 1: Theoretical Isotopic Data for the Molecular Ion of this compound ([C₁₆H₁₁IO₃]⁺) This table presents the calculated exact mass and relative abundance for the primary isotopic peaks of the specified compound.

| Ion | Calculated m/z | Relative Abundance (%) |

|---|---|---|

| [M]⁺ | 389.9753 | 100.00 |

| [M+1]⁺ | 390.9787 | 17.29 |

| [M+2]⁺ | 391.9815 | 1.44 |

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by analyzing its fragmentation patterns. youtube.comnih.gov In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are mass-analyzed, producing a product ion spectrum that serves as a structural fingerprint.

Table 2: Plausible Fragmentation Pathways for this compound in MS/MS This table outlines potential fragment ions observed during tandem mass spectrometry, their proposed origin through the loss of specific groups, and their calculated exact mass-to-charge ratio (m/z).

| Precursor Ion (m/z) | Neutral/Radical Loss | Fragment Ion Formula | Fragment Ion m/z (Calculated) |

|---|---|---|---|

| 389.9753 | I• | [C₁₆H₁₁O₃]⁺ | 263.0708 |

| 389.9753 | •CH₃ | [C₁₅H₈IO₃]⁺ | 374.9518 |

| 389.9753 | CO | [C₁₅H₁₁IO₂]⁺ | 361.9804 |

| 263.0708 | CO | [C₁₅H₁₁O₂]⁺ | 235.0759 |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, electronic properties, and spectroscopic parameters.

The geometric optimization of 3-Iodo-8-methoxy-2-phenyl-chromen-4-one can be performed using DFT methods, such as B3LYP with a 6-31G* basis set, to determine its most stable conformation. The key structural features of the flavone (B191248) backbone include the planarity of the chromen-4-one ring system and the dihedral angle of the 2-phenyl group relative to this plane.

A conformational analysis would involve rotating the rotatable bonds, particularly the C2-C1' bond connecting the phenyl ring to the chromone (B188151) core, to identify the global energy minimum structure. The optimized geometry would provide crucial information on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Flavones

| Parameter | Predicted Value | Reference Analogues |

| Dihedral Angle (C3-C2-C1'-C2') | 30° - 50° | 2'-nitroflavone iucr.orgiucr.org |

| C2=C3 Bond Length | ~1.35 Å | General Flavones |

| C4=O Bond Length | ~1.23 Å | General Flavones |

| C3-I Bond Length | ~2.10 Å | Iodo-substituted aromatics |

| C8-O(methoxy) Bond Length | ~1.36 Å | Methoxy-substituted aromatics |

The electronic properties of this compound can be elucidated through various analyses following DFT calculations.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular and intermolecular bonding and interactions among bonds. It can be used to understand charge transfer within the molecule. For flavone derivatives, electron delocalization is a key feature, and the NBO analysis can quantify the hyperconjugative interactions that stabilize the molecule. The analysis of the electron density distribution would likely show significant negative charge accumulation on the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the iodine atom, making these potential sites for electrophilic attack or coordination to metal ions .

Atoms in Molecules (AIM) Theory: AIM analysis can be used to characterize the nature of chemical bonds and non-covalent interactions within the molecule. This would be particularly useful in analyzing any potential intramolecular hydrogen bonds or other weak interactions that might influence the molecule's conformation and stability.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and electronic properties of a molecule. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of chemical stability. In flavonoids, the HOMO is typically distributed over the B-ring and parts of the C-ring, while the LUMO is often located on the benzoyl moiety of the A- and C-rings nih.gov. For this compound, the HOMO and LUMO distributions would be influenced by the electron-donating methoxy group and the electron-withdrawing (and bulky) iodo group. The HOMO-LUMO gap is expected to be relatively small, suggesting potential for high chemical reactivity and bioactivity researchgate.net.

Table 2: Predicted Electronic Properties for this compound

| Property | Predicted Characteristic | Rationale from Analogues |

| HOMO Distribution | Likely localized on the B-ring and the chromone core, with some contribution from the methoxy group. | Typical for flavonoids; methoxy group is electron-donating. |

| LUMO Distribution | Primarily located on the C-ring and the C4-carbonyl group. | Common in flavones, representing the electron-accepting region. |

| HOMO-LUMO Gap | Expected to be in the range of 3-4 eV. | Indicative of a chemically reactive molecule, a common feature for bioactive flavonoids. |

| Mulliken Atomic Charges | Negative charges on O(carbonyl), O(methoxy), and I; positive charges on C4 and C2. | Reflects the electronegativity of the heteroatoms and the polarization of the carbonyl and C-I bonds. |

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, are highly effective for predicting NMR chemical shifts (¹H and ¹³C) nih.govrsc.org. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, one can predict the corresponding chemical shifts. These predicted spectra can be invaluable for confirming the structure of newly synthesized compounds by comparing them with experimental data. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 2-3 ppm for ¹³C NMR when appropriate computational methods and basis sets are used nrel.gov.

Table 3: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C2 | 158-162 | - |

| C3 | 90-95 | - |

| C4 | 175-178 | - |

| C4a | 120-124 | - |

| C5 | 118-122 | 7.8-8.0 |

| C6 | 125-129 | 7.3-7.5 |

| C7 | 115-119 | 7.0-7.2 |

| C8 | 155-159 | - |

| C8a | 150-154 | - |

| C1' | 130-134 | - |

| C2', C6' | 126-130 | 7.4-7.6 |

| C3', C5' | 128-132 | 7.4-7.6 |

| C4' | 130-134 | 7.4-7.6 |

| OCH₃ | 55-60 | 3.8-4.0 |

Note: These are estimated values based on the general accuracy of DFT predictions for similar structures and are not from direct calculations on the target molecule.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein receptor.

Molecular docking simulations can be employed to predict the binding affinity and the most favorable binding conformation of this compound with various protein targets. Flavonoids are known to interact with a wide range of enzymes and receptors, including kinases, oxidases, and transferases nih.govderpharmachemica.com. The choice of a protein target would depend on the therapeutic area of interest. For example, docking studies have been performed on chromen-4-one derivatives as potential inhibitors of enzymes like cyclooxygenase-2 (COX-2) and β-glucuronidase researchgate.netnih.gov.

The docking process involves placing the ligand in the binding site of the receptor and evaluating the binding energy for different conformations. The results are typically reported as a docking score, which is an estimation of the binding free energy. A lower docking score generally indicates a more favorable binding interaction. The predicted binding conformation would reveal how the ligand orients itself within the active site to maximize favorable interactions.

A crucial outcome of molecular docking is the identification of the key amino acid residues in the receptor's active site that are involved in binding the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds (in the case of the iodine substituent).

For this compound, the carbonyl oxygen at position 4 is a likely hydrogen bond acceptor. The methoxy group at position 8 could also participate in hydrogen bonding or hydrophobic interactions. The phenyl ring at position 2 is expected to form hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the binding pocket rsc.org. The iodine atom at position 3 can form halogen bonds, which are non-covalent interactions between a halogen atom and a nucleophilic site, which can significantly contribute to binding affinity.

Table 4: Predicted Interactions of this compound with a Hypothetical Kinase Active Site

| Ligand Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |

| Chromen-4-one Core | π-π stacking, Hydrophobic | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine |

| C4-Carbonyl Group | Hydrogen Bonding | Lysine, Arginine, Serine, Threonine |

| 2-Phenyl Group | Hydrophobic, π-π stacking | Leucine, Isoleucine, Phenylalanine |

| 8-Methoxy Group | Hydrogen Bonding, Hydrophobic | Aspartate, Glutamate, Alanine |

| 3-Iodo Group | Halogen Bonding, Hydrophobic | Glycine, Alanine, Serine (with backbone carbonyl) |

Docking Protocol Optimization and Validation for Flavone Derivatives

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The accuracy of these predictions is highly dependent on the optimization and validation of the docking protocol. For flavone derivatives, including "this compound", establishing a reliable protocol is a critical first step.

The process begins with the careful preparation of both the protein receptor and the ligand. For the receptor, this involves retrieving the three-dimensional crystal structure from a repository like the Protein Data Bank (PDB). Pre-processing steps include adding hydrogen atoms, assigning appropriate charges, removing water molecules and co-crystal ligands, and repairing any missing side chains or loops. nih.gov Software such as CHIMERA and AutoDockTools are commonly employed for these preparations. nih.gov The ligand structure is optimized to its lowest energy conformation.

A key aspect of protocol optimization is defining the binding site, often accomplished by generating a grid box centered on the active site identified from a co-crystallized native ligand or predicted by tools like CASTp. nih.gov The size and coordinates of this grid box are crucial parameters that are fine-tuned during optimization.

Validation ensures the chosen docking protocol can accurately reproduce known binding modes. A common validation method is to re-dock the native ligand into the receptor's active site. The protocol is considered valid if the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose is less than a threshold, typically 2.0 Å. researchgate.net Additionally, the reliability of the protein structure itself can be validated using a Ramachandran plot, which assesses the conformational feasibility of the protein's backbone dihedral angles. derpharmachemica.com The selection of the docking algorithm and scoring function, whether in programs like AutoDock Vina or Glide, is also optimized to achieve the best predictive accuracy for the specific class of flavone derivatives. researchgate.netderpharmachemica.com

Table 1: Example Parameters for Docking Protocol Validation

| Parameter | Description | Typical Software/Method | Acceptance Criterion |

|---|---|---|---|

| Protein Preparation | Addition of hydrogens, removal of water, optimization of side chains. | CHIMERA, Maestro | N/A |

| Ligand Preparation | Energy minimization, assignment of charges and rotatable bonds. | AutoDockTools, LigPrep | N/A |

| Grid Box Generation | Defining the search space for docking around the active site. | AutoDockTools, Glide | Encompasses the entire binding pocket. |

| Protocol Validation | Re-docking of the native co-crystallized ligand. | AutoDock Vina, Glide | RMSD < 2.0 Å from the crystal structure. |

| Structure Validation | Assessment of protein backbone stereochemical quality. | PROCHECK, MolProbity | >90% of residues in most favored regions of Ramachandran plot. |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Assessment of Protein-Ligand Complex Stability over Time

The stability of the protein-ligand complex is a key indicator of a ligand's potential efficacy. MD simulations assess this stability by analyzing the trajectory of the complex over a set period, often 100 nanoseconds or more. mdpi.com A stable complex will maintain its key binding interactions throughout the simulation. researchgate.net

Table 2: Key Metrics for Protein-Ligand Complex Stability Analysis

| Metric | Description | Indication of Stability |

|---|---|---|

| Interaction Energy | The potential energy of the protein-ligand system. | A low and stable energy plateau over time. |

| Hydrogen Bond Analysis | The number and occupancy of hydrogen bonds formed between the protein and ligand. | Consistent formation of key hydrogen bonds throughout the simulation. |

| Hydrophobic Interactions | Analysis of non-polar contacts between the ligand and receptor. | Maintenance of critical hydrophobic contacts. |

| Ligand Conformation | The structural orientation of the ligand within the binding site. | Minimal deviation from the initial docked pose. |

Analysis of Conformational Changes and Flexibility of the Compound in a Biological Environment

MD simulations are crucial for understanding the flexibility of both the ligand and the protein upon binding. acs.org The interaction can induce conformational changes that are critical for biological activity. The Root Mean Square Fluctuation (RMSF) is a key metric used to analyze this flexibility. mdpi.com

The RMSF calculates the fluctuation of each atom or residue from its average position during the simulation. High RMSF values for specific residues in the protein indicate flexible regions, while low values signify more rigid parts of the structure. mdpi.com Analysis of the protein's RMSF can reveal which parts of the binding pocket adjust to accommodate the ligand. Similarly, the RMSF of the ligand's atoms shows which parts of the "this compound" molecule are more flexible or rigid within the biological environment of the active site. nih.gov These dynamic conformational adjustments can be essential for achieving an optimal and stable binding interaction.

Root Mean Square Deviation (RMSD) and Radius of Gyration Analysis for System Convergence

To ensure the reliability of MD simulation results, it is essential to confirm that the system has reached equilibrium, a state known as convergence. The Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg) are two primary analyses used to assess this. mdpi.com

The RMSD measures the average deviation of the protein's backbone atoms (or the ligand's heavy atoms) in a given frame compared to a reference structure (usually the initial frame). mdpi.com In a stable simulation, the RMSD value will typically increase initially and then plateau, fluctuating around a constant average value. researchgate.net A stable RMSD plot indicates that the protein-ligand complex has reached a stable structural equilibrium and is not undergoing significant conformational changes. nih.gov An RMSD value that remains under 3 Å is generally considered stable for protein-ligand complexes. researchgate.net

Table 3: Parameters for MD Simulation Convergence Analysis

| Parameter | Description | Indication of Convergence | Typical Stable Value |

|---|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the deviation of atomic positions from a reference structure over time. | The plot reaches a plateau and fluctuates around a stable average. | < 3 Å for the protein backbone. |

| Rg (Radius of Gyration) | Measures the compactness of the protein structure over time. | The plot remains stable, indicating no significant unfolding or compression. | Varies by protein size, but should be a stable value. |

Structure Activity Relationship Sar Investigations

Impact of Halogenation at the 3-Position on Biological Activity and Derivatization Potential

The introduction of a halogen, specifically iodine, at the 3-position of the chromen-4-one core significantly influences both the molecule's biological profile and its potential for further chemical modification.

While direct studies on the radical scavenging activity of "3-Iodo-8-methoxy-2-phenyl-chromen-4-one" are not extensively available, the influence of hydroxylation and other substitutions on the antioxidant properties of flavonoids is well-documented. The radical scavenging activity of flavonoids is generally attributed to the presence of phenolic hydroxyl groups that can donate a hydrogen atom to free radicals, thereby stabilizing them. srce.hrresearchgate.net The structural features considered crucial for effective radical scavenging include the presence of a 3',4'-dihydroxy (catechol) group in the B ring and a hydroxyl group at the 3-position of the C ring. srce.hr

The substitution of a hydroxyl group with an iodine atom at the 3-position would likely alter the radical scavenging capacity. While iodine itself does not act as a hydrogen donor in the same way a hydroxyl group does, its electron-withdrawing or -donating properties could indirectly influence the electronic environment of the entire molecule and, consequently, its interaction with free radicals. However, it is generally accepted that hydroxyl groups are more critical for direct radical scavenging activity. researchgate.net

Table 1: Factors Influencing Flavonoid Radical Scavenging Activity

| Structural Feature | Impact on Radical Scavenging Activity | Reference |

|---|---|---|

| 3',4'-dihydroxy (catechol) group in B ring | Essential for effective radical scavenging | srce.hr |

| 3-OH moiety of the C ring | Beneficial for antioxidant activity | srce.hr |

| Number and location of phenolic OH groups | Crucial for antiradical efficacy | srce.hr |

The presence of a halogen atom, such as iodine, at the 3-position is a key feature for synthetic chemists, as it provides a reactive handle for further derivatization through carbon-carbon (C-C) coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for creating new C-C bonds. nih.govproquest.com In this context, an iodo-substituted flavonoid can react with various organoboron compounds to introduce a wide range of substituents at the 3-position. proquest.com

This synthetic versatility allows for the generation of a library of novel flavonoid derivatives with potentially enhanced or altered biological activities. For instance, the Suzuki-Miyaura reaction has been successfully employed to synthesize 8-arylflavones from 8-iodoflavones, demonstrating the utility of halogenated flavonoids as precursors for more complex structures. researchgate.net The reactivity of halogenated chromones in such coupling reactions is dependent on the position of the halogen atom. researchgate.net This approach enables the systematic exploration of the structure-activity relationships by introducing diverse chemical moieties at the halogenated site.

Significance of Methoxy (B1213986) Substitution at the 8-Position

The methoxy group at the 8-position of the A ring also plays a significant role in modulating the biological properties of the flavonoid scaffold.

Research on wogonin (B1683318) (5,7-dihydroxy-8-methoxyflavone) and its derivatives has highlighted the importance of the substituent at the 8-position for bioactivity. researchgate.net Functional group replacement at this position can lead to a loss of inhibitory activity in certain biological assays, suggesting that the 8-methoxy group is crucial for the specific interactions of these compounds with their molecular targets. researchgate.net

Comparing "this compound" with other methoxy-substituted flavones provides further insight into the role of the 8-methoxy group. For instance, in a study of polymethoxyflavones, the position of the methoxy group on the B-ring had a significant effect on antiproliferative activity, with 3'-methoxylated compounds often showing greater potency than their 4'-methoxylated counterparts. iiarjournals.org While this relates to the B-ring, it underscores the principle that the specific location of methoxy groups is a key determinant of biological function.

Furthermore, the number of methoxy groups does not appear to directly correlate with susceptibility to oxidation. mdpi.com This suggests that the biological activity of methoxyflavones is not solely dependent on their antioxidant properties but also on other mechanisms, such as the inhibition of specific enzymes like aromatase. nih.gov

Table 2: Influence of Methoxy Group Position on Flavonoid Properties

| Methoxy Group Position | Observed Effect | Reference |

|---|---|---|

| 5-position | Confers resistance to oxidative metabolism | mdpi.com |

| 8-position | Plays a very important role in bioactivity | researchgate.net |

| B-ring (e.g., 3' vs. 4') | Significantly affects antiproliferative activity | iiarjournals.org |

Role of the Phenyl Ring at the 2-Position

The 2-phenyl group is a defining feature of the flavone (B191248) scaffold and is crucial for the biological activities of this class of compounds. researchgate.netmdpi.com This B-ring can be substituted with various functional groups, and the nature and position of these substituents are major determinants of the molecule's biological effects. mdpi.com

While some studies suggest that the B-ring phenyl group may not be critical for certain activities like antiplatelet function, its orientation and the nature of its substituents can significantly influence interactions with molecular targets. nih.gov For many other biological activities, including antioxidant and anti-inflammatory effects, the substitution pattern of the B-ring is of paramount importance. nih.govnih.gov For example, the presence of hydroxyl groups on the B-ring is strongly correlated with antioxidant capacity. foodengprog.org

Influence of Substituents on the B-ring on Biological Response

The B-ring, the 2-phenyl substituent in this case, plays a pivotal role in the biological activity of flavonoids and related chromen-4-one structures. While the parent compound, this compound, features an unsubstituted phenyl B-ring, studies on related compounds highlight the profound impact of B-ring substitution.

The introduction of substituents on the B-ring can alter the electronic properties, lipophilicity, and steric profile of the entire molecule, thereby influencing its interaction with biological targets. For instance, in a series of 3-phenylcoumarin (B1362560) derivatives, which share a similar structural motif, the nature and position of substituents on the 3-phenyl ring were found to be determinants of their inhibitory activity against monoamine oxidase B (MAO-B) nih.gov.

The following table summarizes the general influence of B-ring substituents on the biological activity of chromen-4-one derivatives based on findings from related structures.

| Substituent Type | General Effect on Biological Activity | Rationale |

| Electron-donating groups (e.g., -OH, -OCH3) | Can enhance antioxidant and anti-inflammatory activities. | Increases electron density on the ring system, which can be important for radical scavenging and interaction with certain biological targets. |

| Electron-withdrawing groups (e.g., -CF3, -Cl) | Can enhance specific inhibitory activities (e.g., enzyme inhibition). | Alters the electronic distribution, potentially leading to more favorable interactions with specific active sites. |

| Hydrophobic groups | Can increase lipophilicity, potentially improving cell membrane permeability. | Increased lipophilicity can lead to better absorption and distribution. |

| Bulky groups | May either enhance or decrease activity depending on the target's steric requirements. | Can provide better fitting into a hydrophobic pocket of a target protein or cause steric hindrance. |

Conformational Flexibility and its Impact on Activity

In the solid state, the 2-phenyl-chromen-4-one system is generally not planar. For example, in the crystal structure of 2-(4-hydroxyphenyl)-3-methoxy-4H-chromen-4-one, the substituent benzene (B151609) ring is twisted relative to the 4H-chromene skeleton by 24.1° doaj.org. Similarly, in 3-(4-methylphenyl)-4H-chromen-4-one, the dihedral angle between the chromenone ring system and the pendant benzene ring is 31.09° nih.gov. This twisting is a common feature of 2-phenyl substituted chromones and isoflavones.

This non-planar conformation is often crucial for activity, as it can allow the molecule to adopt a specific orientation required for optimal interaction with a binding site. The degree of this twist can be influenced by the presence of substituents on both the chromone (B188151) core and the B-ring. The interplay of steric and electronic effects of these substituents dictates the preferred conformation and, by extension, the biological response.

The ability of the B-ring to rotate relative to the chromone core provides a degree of conformational adaptability. This flexibility can be advantageous, allowing the molecule to find a favorable conformation within a binding pocket. However, in some cases, a more rigid conformation may be preferred to lock the molecule in its bioactive conformation and minimize the entropic penalty upon binding.

Comprehensive Analysis of Substitution Patterns and Their Mechanistic Implications

A comprehensive analysis of substitution patterns across the entire chromen-4-one scaffold is essential for a deeper understanding of their mechanistic implications. The interplay between substituents at different positions can lead to synergistic or antagonistic effects on biological activity.

Interplay of Substituents at Different Positions (e.g., 2, 3, 6, 8)

The biological activity of this compound is a result of the combined electronic and steric contributions of the substituents at positions 2, 3, and 8.

Position 2 (Phenyl group): As discussed, the B-ring is a major determinant of activity. Its orientation and substitution pattern are critical for target recognition.

Position 3 (Iodo group): The presence of a bulky and lipophilic iodine atom at the 3-position is significant. Halogen atoms can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-protein binding. The iodo group also influences the electronic properties of the pyranone ring.

Correlation between Structural Features and Preclinical Efficacy

The preclinical efficacy of chromen-4-one derivatives is closely linked to their structural features. By analyzing the SAR of various analogues, correlations can be drawn between specific structural motifs and desired biological outcomes.

For instance, in the context of anticancer activity, the introduction of certain triazole moieties to a 7-hydroxy-4-phenylchromen-2-one core has been shown to enhance cytotoxic potential against various cancer cell lines nih.gov. This suggests that specific substitutions can direct the molecule towards particular therapeutic applications.

The anti-inflammatory properties of 2-phenyl-4H-chromen-4-one derivatives have been linked to their ability to modulate specific signaling pathways, such as the TLR4/MAPK pathway nih.govresearchgate.net. The structural features that enable this modulation are a key focus of SAR studies in this area.

The following table provides a general correlation between structural features of chromen-4-one derivatives and their potential preclinical efficacy, based on findings from related compounds.

| Structural Feature | Potential Preclinical Efficacy | Rationale for Correlation |

| Substituted B-ring | Modulated enzyme inhibition, anti-inflammatory, and anticancer activities. | The B-ring often interacts directly with the active site of target proteins. |

| Halogen at C3 | Can enhance binding affinity through halogen bonding. | Halogen bonds can provide additional stability to the ligand-receptor complex. |

| Methoxy groups on the A-ring | Can influence antioxidant properties and metabolic stability. | Methoxy groups can modulate the electronic properties and are sites of potential metabolism. |

| Specific heterocyclic substitutions | Can confer potent and selective biological activities (e.g., cytotoxicity). | The addition of specific pharmacophores can introduce new binding interactions and target specific pathways. |

Preclinical Research on Biological Activities and Mechanistic Insights

Enzyme Inhibition Studies (Based on Related Chromen-4-ones and Flavones)

The chromen-4-one scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including the inhibition of various enzymes crucial to physiological and pathological processes. acs.org

Sirtuins (SIRTs) are a class of NAD+-dependent lysine deacetylases involved in critical cellular processes, and their dysregulation is linked to aging-related diseases such as neurodegenerative disorders and cancer. nih.govhelsinki.fi SIRT2, in particular, is a target of interest due to its role in cell cycle regulation. nih.gov

Research has identified chroman-4-one and chromone (B188151) derivatives as potent and selective inhibitors of SIRT2. helsinki.finih.gov Structure-activity relationship (SAR) studies have revealed that substitutions at the 2-, 6-, and 8-positions of the chroman-4-one scaffold are crucial for high potency. acs.orgnih.gov Specifically, an alkyl chain of three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, enhances inhibitory activity. acs.org One of the most potent inhibitors identified is 6,8-dibromo-2-pentylchroman-4-one, which exhibits an IC50 value of 1.5 μM. acs.orgcancer.gov These compounds generally show high selectivity for SIRT2 over other isoforms like SIRT1 and SIRT3. acs.orgnih.gov The antiproliferative effects of these inhibitors in breast and lung cancer cell lines have been shown to correlate with their SIRT2 inhibition potency, as evidenced by increased acetylation of α-tubulin, a known SIRT2 substrate. helsinki.finih.gov

| Compound | Substitutions | SIRT2 IC50 (μM) | Selectivity |

|---|---|---|---|

| 6,8-dibromo-2-pentylchroman-4-one | 2-pentyl, 6-bromo, 8-bromo | 1.5 | High selectivity over SIRT1 and SIRT3 |

| 2-n-propyl-substituted chroman-4-one derivative (1k) | 2-propyl | 10.6 | Selective for SIRT2 |

| n-pentyl-substituted chromone (3a) | 2-pentyl | 5.5 | Selective for SIRT2 |

Cyclooxygenase (COX) enzymes are key mediators of inflammation through their role in prostaglandin synthesis. nih.gov Flavonoids, which share the foundational phenylchromene-4-one structure, have been investigated for their ability to inhibit COX-1 and COX-2. nih.govmdpi.com

Studies have shown that the substitution pattern on the flavonoid skeleton significantly influences both the potency and selectivity of COX inhibition. researchgate.net For instance, flavonoids featuring a catechol group (two adjacent hydroxyl groups) on the B-ring have demonstrated promising activity in modulating the inflammatory process. nih.gov Some flavonoids are capable of simultaneously inhibiting the production of prostaglandin E2 and pro-inflammatory cytokines. nih.gov Research on kuwanon derivatives isolated from Morus alba revealed that Kuwanon A is a potent and selective COX-2 inhibitor with an IC50 value of 14 μM and a selectivity index greater than 7.1, comparable to the commercial drug celecoxib. mdpi.com In contrast, other flavonoids, particularly those with fewer substitutions on the B-ring, have shown selectivity towards COX-1. researchgate.net For example, diosmetin aglycone has been shown to be a strong inhibitor of COX-1 activity. mdpi.com

| Flavonoid | Target | Activity | Selectivity |

|---|---|---|---|

| Kuwanon A | COX-2 | IC50 = 14 μM | Selective for COX-2 (SI > 7.1) |

| Flavone (B191248) 1a | COX-1 | 89.3% inhibition at 100 μM | - |

| Flavone 1d | COX-1 & COX-2 | 80.4% (COX-1) and 74.6% (COX-2) inhibition at 100 μM | - |

| Diosmetin | COX-1 | ~70% inhibition of enzyme activity at 1.5 mM | - |

RNA-dependent RNA polymerase (RdRP) is an essential enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. taylorfrancis.comnih.govnih.gov Flavonoids have been evaluated for their potential to inhibit this critical viral enzyme. taylorfrancis.com

The inhibitory mechanism of flavonoids against RdRP involves interaction with catalytically significant amino acid residues within the enzyme. taylorfrancis.com Molecular docking studies have shown that polyphenolic compounds, including flavonoids like quercetin and gallic acid, can bind to the RdRP of SARS-CoV-2 with high affinity. researchgate.net These interactions often occur within the nucleotide triphosphate (NTP) entry channel, potentially blocking the entry of substrates and necessary divalent cations into the active site, thereby inhibiting enzyme activity. researchgate.net There are two main classes of RdRp inhibitors: nucleoside analogue inhibitors (NIs), which bind to the enzyme active site, and non-nucleoside analogue inhibitors (NNIs), which bind to allosteric sites. nih.govnih.gov

Protein kinases play a central role in cellular signaling pathways, and their aberrant activity is a hallmark of many diseases, including cancer. Flavonoids have been shown to modulate the activity of a variety of kinases.

Protein Kinase C (PKC): The flavonoid quercetin has demonstrated a biphasic effect on PKC activity, stimulating the enzyme at low concentrations (10⁻⁷ M) and inhibiting it at higher concentrations. nih.gov In contrast, a more lipophilic synthetic derivative, penta-O-ethylquercetin, stimulated PKC activity in a dose-dependent manner, suggesting that lipophilicity is a key determinant for the regulatory activity of flavonoids on this enzyme. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition is a valid strategy for cancer therapy. biodragon.cn Based on the binding mode of the pan-CDK inhibitor flavopiridol, new series of flavone derivatives have been developed as CDK1 inhibitors. biodragon.cn Baicalein derivatives have been shown to inhibit the activity of CDK1/cyclin B kinase, and another flavone derivative, compound 2a, displayed potent anti-proliferative activity against MCF-7 tumor cells. biodragon.cn

Death-Associated Protein Kinase 1 (DAPK1): DAPK1 is a serine/threonine kinase involved in apoptosis and autophagy, and it is considered a potential therapeutic target for conditions like acute ischemic stroke. researchgate.netmdpi.com A study investigating the binding of 17 natural flavonoids to DAPK1 found that morin was the strongest binder. researchgate.net Crystallographic analysis revealed that the high affinity of morin is due to an ionic interaction between its 2'-OH group and the K42 residue of the kinase. researchgate.net Morin was found to have an IC50 value of 11 µM against DAPK1. researchgate.net

The inhibition of enzymes by small molecules can occur through several mechanisms, primarily classified as competitive, noncompetitive, and uncompetitive inhibition. libretexts.orgkhanacademy.org

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. libretexts.orgkhanacademy.org This type of inhibition can be overcome by increasing the substrate concentration.

Noncompetitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). khanacademy.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.orgkhanacademy.org This type of inhibition is more effective at higher substrate concentrations.

In the context of chromen-4-ones and flavones, specific molecular interactions underpin their inhibitory activity. For SIRT2 inhibitors, a homology model has been used to propose a binding mode consistent with SAR data. helsinki.finih.gov For DAPK1, crystallographic studies of flavonoid complexes have provided atomic-level detail of the interactions, showing, for instance, that an ionic interaction between the 2'-OH group of morin and the K42 residue of DAPK1 is crucial for its high binding affinity. researchgate.net In the case of RdRP, flavonoids are thought to inhibit the enzyme by physically blocking the entry channel for nucleotide triphosphates. researchgate.net

Receptor Modulation and Antagonistic/Agonistic Properties (Based on Related Chromen-4-ones and Flavones)

Beyond enzyme inhibition, flavonoids can also exert their biological effects by modulating the function of various cellular receptors.

Orphan Nuclear Receptor 4A1 (NR4A1): Certain hydroxyflavones, such as quercetin and kaempferol, have been identified as ligands that bind to the ligand-binding domain of the orphan nuclear receptor NR4A1. mdpi.com In cancer cell models, these compounds act as NR4A1 antagonists, inhibiting pro-oncogenic pathways regulated by this receptor. mdpi.com

Adenosine Receptors: Flavone and flavonol derivatives have been explored as potential ligands for adenosine A1 and A2A receptors, which are involved in neuroinflammation. dntb.gov.ua

Opioid Receptors: The flavonoid scaffold has been investigated for the development of opioid receptor ligands. nih.gov The biflavonoid amentoflavone was found to have good activity at the κ opioid receptor with a Ke of 490 ± 150 nM and acted as an antagonist. nih.gov This discovery opens up a new structural class for the development of opioid receptor modulators. nih.gov Structure-activity studies indicated that the stereochemistry at the C2 and C3 positions is important for antagonist activity and that a 4'-hydroxyl group may be essential. nih.gov

Interaction with G Protein-Coupled Receptors (e.g., GPR55)

G protein-coupled receptors (GPCRs) are a large family of transmembrane receptors that play crucial roles in cellular signaling and are significant drug targets. The orphan receptor GPR55, implicated in various physiological and pathological processes including cancer, has been a subject of interest for novel ligands. nih.gov

Currently, there is no publicly available scientific literature detailing the direct interaction of 3-Iodo-8-methoxy-2-phenyl-chromen-4-one with GPR55 or other GPCRs. While some flavonoid derivatives have been explored for their activity on GPCRs such as the A3 adenosine receptor, specific studies on iodinated methoxyflavones in this context are lacking. nih.gov Future research may explore the potential for this compound to modulate GPR55 or other GPCR signaling pathways, given the diverse biological activities of flavonoids.

Estrogen Receptor Alpha (ER-α) Antagonism

Estrogen receptor alpha (ER-α) is a key target in the treatment of hormone-dependent breast cancers. nih.gov Flavonoids are known to interact with estrogen receptors, with some acting as agonists and others as antagonists. nih.govnih.gov The antiestrogenic activity of certain flavonoids is not always correlated with direct receptor binding, suggesting that some may modulate ER signaling through indirect mechanisms. nih.gov